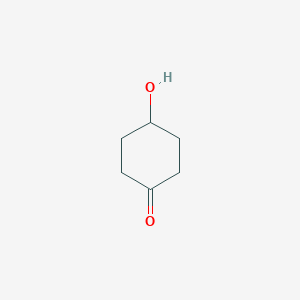

4-Hydroxycyclohexanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBJZYXQHHPVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337621 | |

| Record name | 4-Hydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13482-22-9 | |

| Record name | 4-Hydroxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13482-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxycyclohexanone CAS number and properties

An In-depth Technical Guide to 4-Hydroxycyclohexanone

CAS Number: 13482-22-9

This technical guide provides a comprehensive overview of 4-Hydroxycyclohexanone, a versatile bifunctional molecule essential for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, synthesis and purification protocols, spectroscopic characterization, and key applications.

Chemical and Physical Properties

4-Hydroxycyclohexanone, also known as 4-oxocyclohexan-1-ol, is a cyclic keto-alcohol.[1] Its dual functionality, comprising a ketone and a hydroxyl group, makes it a valuable intermediate in a wide array of chemical syntheses.[1] The ketone group is susceptible to nucleophilic addition, condensation, and reduction reactions, while the hydroxyl group can undergo esterification, etherification, oxidation, and substitution.[1]

Physical Properties of 4-Hydroxycyclohexanone

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | -1 °C | [2] |

| Boiling Point | 256 °C at 760 mmHg | [2] |

| 226.28 °C at 760 mmHg | [3] | |

| Density | 1.1 g/cm³ | [2] |

| 1.142 g/cm³ | [3] | |

| Flash Point | 124 °C | [2] |

| 91.392 °C | [3] | |

| Refractive Index | 1.5 | [3] |

| Vapor Pressure | 0.016 mmHg at 25 °C | [3] |

Chemical Identifiers and Molecular Properties

| Identifier/Property | Value | Reference |

| CAS Number | 13482-22-9 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Synonyms | 4-Oxocyclohexan-1-ol, 1-Hydroxy-4-oxocyclohexane, p-Hydroxycyclohexanone | [1][4] |

| InChI Key | BXBJZYXQHHPVGO-UHFFFAOYSA-N | [5] |

| SMILES | O=C1CCC(O)CC1 | [1] |

Experimental Protocols

Synthesis of 4-Hydroxycyclohexanone

Two primary methods for the synthesis of 4-hydroxycyclohexanone are detailed below.

Method 1: Oxidation of 1,4-Cyclohexanediol (B33098)

This method involves the selective oxidation of one of the hydroxyl groups of 1,4-cyclohexanediol.

-

Materials:

-

1,4-Cyclohexanediol (278 g, 2.393 mol)

-

Cerium (IV) ammonium (B1175870) nitrate (B79036) (45.4 g, 82.85 mmol)

-

Sodium bromate (B103136) (125 g, 0.828 mol)

-

Acetonitrile (B52724) (ACN) (2.7 L)

-

Water (1.15 L)

-

Chloroform (B151607) (3 L)

-

-

Procedure:

-

To a solution of 1,4-cyclohexanediol in acetonitrile and water, add cerium (IV) ammonium nitrate and sodium bromate.[6]

-

Heat the resulting mixture at reflux for 2.5 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.[6]

-

Extract the aqueous solution with chloroform (3 x 1 L).[6]

-

Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield 4-hydroxycyclohexanone.[6]

-

A typical yield for this procedure is approximately 91%.[6]

-

Method 2: Reduction and Deprotection of 1,4-Dioxaspiro[4.5]decan-8-one

This two-step one-pot procedure begins with the ketal-protected version of 1,4-cyclohexanedione (B43130).[5]

-

Materials:

-

1,4-Cyclohexanedione ethylene (B1197577) glycol single ketal (1,4-Dioxaspiro[4.5]decan-8-one) (62.4 g, 0.4 mol)

-

Sodium borohydride (B1222165) (NaBH₄) (4.68 g, 0.126 mol)

-

Water (310 ml)

-

p-Toluenesulfonic acid (tosic acid)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, add 1,4-cyclohexanedione ethylene glycol single ketal and water.[5]

-

Heat the mixture to approximately 30 °C with stirring.[5]

-

Add sodium borohydride and continue stirring for 2 hours. The reaction progress can be monitored by Gas Chromatography (GC).[5]

-

Once the reduction is complete, add tosic acid to the reaction mixture to adjust the pH to acidic.[5]

-

Heat the mixture to reflux for 2 hours to hydrolyze the ketal protecting group.[5]

-

After cooling, extract the product with ethyl acetate (3 x 100 ml).[5]

-

Combine the organic phases and dry with anhydrous magnesium sulfate.[5]

-

Filter to remove the drying agent and concentrate the organic phase to obtain the crude product.[5]

-

Purification by Vacuum Distillation

The crude 4-hydroxycyclohexanone obtained from synthesis can be purified by vacuum distillation.

-

Apparatus: A standard vacuum distillation setup including a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a vacuum source with a trap is required. All glassware joints must be properly greased to ensure a good seal.[7] A stir bar must be used in the distillation flask to prevent bumping.[7]

-

Procedure:

-

Place the crude 4-hydroxycyclohexanone in the distillation flask with a stir bar.

-

Assemble the vacuum distillation apparatus.

-

Begin stirring and apply vacuum to the system.[7]

-

Once a stable low pressure is achieved, begin heating the distillation flask.

-

Collect the fraction that distills at approximately 92 °C at a pressure of 20 Pa.[5]

-

This method can yield 4-hydroxycyclohexanone with a purity of over 95%.[5]

-

Spectroscopic Characterization

The structure of 4-hydroxycyclohexanone can be confirmed using various spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the methine proton attached to the hydroxyl-bearing carbon, and the methylene (B1212753) protons adjacent to the carbonyl group and the hydroxyl group. The deshielding effect of the hydroxyl group results in an upfield shift in the NMR spectrum.[8] The methine proton (CH-OH) would appear as a multiplet. The protons alpha to the carbonyl group (CH₂) would be deshielded and appear as multiplets. The other methylene protons would also appear as multiplets in the aliphatic region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit a characteristic signal for the carbonyl carbon in the range of 200-220 ppm. The carbon bearing the hydroxyl group (C-OH) would appear around 60-70 ppm. The signals for the other four methylene carbons would be observed in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1710 cm⁻¹, characteristic of a six-membered ring ketone. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group will also be prominent. A C-O stretching vibration should be visible in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a peak for the protonated molecule [M+H]⁺ at an m/z of 115.[6]

Applications in Research and Drug Development

4-Hydroxycyclohexanone is a pivotal building block in modern organic chemistry, with significant applications in the pharmaceutical and materials science industries.[1]

-

Pharmaceutical Intermediate: It serves as a starting material or key intermediate in the synthesis of various biologically active compounds and therapeutic agents.[1] Its bifunctional nature allows for precise control over stereochemistry and functional group manipulation, which is invaluable in drug discovery.[1]

-

Advanced Materials: The structure of 4-hydroxycyclohexanone can be incorporated into polymers, resins, and specialty coatings to impart specific physical and chemical properties.[1]

Experimental and Logical Workflows

The synthesis of 4-hydroxycyclohexanone can be visualized as a multi-step chemical process. Below are the workflow diagrams for the two primary synthesis methods described.

Safety Information

4-Hydroxycyclohexanone should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mist.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[10]

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6]

-

Stability: The compound is stable under normal conditions. Incompatible materials include oxidizing agents.[10]

-

Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated. Inhalation may cause respiratory irritation.[6]

References

- 1. chemscene.com [chemscene.com]

- 2. 4-HYDROXYCYCLOHEXANONE | 13482-22-9 [chemicalbook.com]

- 3. 4-HYDROXYCYCLOHEXANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 13482-22-9|4-Hydroxycyclohexanon|BLD Pharm [bldpharm.com]

- 5. 4-HYDROXYCYCLOHEXANONE(13482-22-9) 1H NMR spectrum [chemicalbook.com]

- 6. capotchem.cn [capotchem.cn]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-Hydroxycyclohexanone | 13482-22-9 | FH06024 | Biosynth [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Hydroxycyclohexanone: Chemical Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanone, a bifunctional organic molecule, serves as a versatile building block in the synthesis of a wide array of chemical entities, particularly in the pharmaceutical and materials science sectors. Its unique structure, possessing both a ketone and a hydroxyl group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and applications of 4-hydroxycyclohexanone, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

4-Hydroxycyclohexanone is a cyclic ketone with the chemical formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1][2] The molecule consists of a six-membered cyclohexane (B81311) ring substituted with a hydroxyl (-OH) group and a carbonyl (C=O) group at positions 1 and 4, respectively. This arrangement leads to the existence of stereoisomers, which significantly influences the molecule's physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 13482-22-9 | [2] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 256 °C | [3] |

| Melting Point | -1 °C | [3] |

| Density | 1.1 g/cm³ | [3] |

| Flash Point | 124 °C | [3] |

| Solubility | Soluble in polar solvents like water and alcohols | [4] |

Stereochemistry and Conformational Analysis

The presence of two substituents on the cyclohexane ring gives rise to cis and trans diastereomers. The stereochemistry of 4-hydroxycyclohexanone is crucial as it dictates the three-dimensional arrangement of the functional groups, which in turn affects its reactivity and biological activity in derivative compounds.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

-

trans-4-Hydroxycyclohexanone : The more stable conformation of the trans isomer has both the hydroxyl and the pseudo-carbonyl group in equatorial positions, minimizing steric hindrance.

-

cis-4-Hydroxycyclohexanone : In the cis isomer, one substituent is in an axial position while the other is equatorial. The equilibrium between the two possible chair conformations (hydroxyl axial/carbonyl equatorial and vice versa) is influenced by the solvent.

The conformational equilibrium is a critical aspect of its chemistry. The ratio of conformers can be influenced by solvent polarity due to the potential for intramolecular hydrogen bonding between the hydroxyl and carbonyl groups in the cis isomer.

Synthesis of 4-Hydroxycyclohexanone

Several synthetic routes to 4-hydroxycyclohexanone have been reported, with the most common methods involving the oxidation of 1,4-cyclohexanediol (B33098) or the reduction of 1,4-cyclohexanedione (B43130).

Oxidation of 1,4-Cyclohexanediol

A mixture of cis- and trans-1,4-cyclohexanediol can be oxidized to afford 4-hydroxycyclohexanone.

Experimental Protocol:

-

Reactants : 1,4-Cyclohexanediol, ceric ammonium (B1175870) nitrate (B79036) (CAN), sodium bromate, acetonitrile (B52724), and water.[5]

-

Procedure : To a solution of 1,4-cyclohexanediol in a mixture of acetonitrile and water, add ceric ammonium nitrate and sodium bromate.[5] Heat the resulting mixture at reflux for approximately 2.5 hours.[5] After cooling to room temperature, the product is extracted with an organic solvent (e.g., chloroform).[5] The combined organic extracts are then dried, filtered, and concentrated to yield 4-hydroxycyclohexanone.[5] This method has been reported to provide a high yield of the product.[5]

Reduction of 1,4-Cyclohexanedione

The reduction of 1,4-cyclohexanedione typically yields a mixture of cis- and trans-4-hydroxycyclohexanone. The stereoselectivity of this reaction is highly dependent on the reducing agent and reaction conditions.

-

Sodium Borohydride (NaBH₄) : This is a common reducing agent that often leads to a mixture of diastereomers. The ratio of cis to trans can be influenced by the solvent and temperature.

-

Lithium Aluminum Hydride (LiAlH₄) : A more powerful reducing agent that can also be employed, with the stereochemical outcome again being sensitive to the reaction parameters.

Stereoselective Synthesis:

Achieving high stereoselectivity for either the cis or trans isomer is a significant challenge. Diastereoselective reductions can sometimes be achieved by using sterically hindered reducing agents or by employing protecting group strategies to direct the hydride attack. The separation of the cis and trans isomers can be accomplished by chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).[4][6][7][8]

Spectroscopic Data

The characterization of 4-hydroxycyclohexanone and its isomers relies heavily on spectroscopic methods.

| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Mixture | 1.52-2.05 (m, 8H), 2.54-2.82 (m, 1H), 4.21-4.27 (m, 1H) | Not specified for individual isomers in provided snippets. | ~3400 (O-H stretch), ~1715 (C=O stretch)[9] |

| cis | Data not explicitly found for the pure isomer. | Data not explicitly found for the pure isomer. | Data not explicitly found for the pure isomer. |

| trans | Data not explicitly found for the pure isomer. | Data not explicitly found for the pure isomer. | Data not explicitly found for the pure isomer. |

Note: The provided NMR data is for a mixture of isomers. The IR data is characteristic for the functional groups present.

Applications in Drug Development

4-Hydroxycyclohexanone is a valuable intermediate in the synthesis of various biologically active molecules due to its bifunctional nature.

Synthesis of Anticancer Agents

4-Hydroxycyclohexanone has been utilized in the synthesis of C5-curcuminoid derivatives, which have shown potent antiproliferative activity against various cancer cell lines.[10][11] The synthesis typically involves a Claisen-Schmidt condensation reaction between 4-hydroxycyclohexanone and substituted aromatic aldehydes.[12]

Experimental Protocol for the Synthesis of (2E,6E)-2,6-bis(3'-nitrobenzylidene)-4-hydroxycyclohexanone:

-

Reactants : 4-Hydroxycyclohexanone, 3-nitrobenzaldehyde (B41214), sodium hydroxide (B78521), ethanol.[11]

-

Procedure : A base-catalyzed Claisen-Schmidt condensation is performed by reacting 4-hydroxycyclohexanone with two equivalents of 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide in an alcoholic solvent. The resulting product can be purified by recrystallization.

Precursor for Antiviral Drugs

While direct synthesis pathways starting from 4-hydroxycyclohexanone were not explicitly detailed in the provided search results, the closely related 4-hydroxycyclohex-2-enone is a key intermediate in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu).[13] This highlights the potential of the 4-hydroxycyclohexanone scaffold in the development of antiviral agents.

Synthesis of Alkaloids

The 4-hydroxycyclohexanone framework can be found within the structure of various natural products and has been a target in the total synthesis of alkaloids like epibatidine, a potent analgesic.[14] Synthetic strategies often involve the manipulation of the ketone and hydroxyl functionalities to construct the complex bicyclic systems characteristic of these molecules.

Conclusion

4-Hydroxycyclohexanone is a fundamentally important molecule in organic synthesis, offering a gateway to a diverse range of complex chemical structures. Its stereochemical properties, particularly the relationship between its cis and trans isomers and their conformational behavior, are of paramount importance for its application in the stereocontrolled synthesis of pharmaceuticals. The ability to selectively functionalize its ketone and hydroxyl groups makes it an invaluable tool for medicinal chemists and drug development professionals in the quest for novel therapeutic agents. Further research into stereoselective synthetic methods and the exploration of its utility in the synthesis of other complex natural products will undoubtedly continue to be a fruitful area of investigation.

References

- 1. 4-Hydroxycyclohexanone | 13482-22-9 | FH06024 | Biosynth [biosynth.com]

- 2. 4-HYDROXYCYCLOHEXANONE | 13482-22-9 [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. chemaxon.com [chemaxon.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

Spectroscopic Analysis of 4-Hydroxycyclohexanone: A Technical Guide

Introduction: 4-Hydroxycyclohexanone (CAS No: 13482-22-9), with a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol , is a bifunctional organic compound containing both a ketone and a hydroxyl group.[1][2] Its structural features make it a valuable building block in organic synthesis. For researchers, scientists, and professionals in drug development, accurate structural elucidation and purity assessment are critical. This guide provides an in-depth overview of the key spectroscopic data for 4-Hydroxycyclohexanone—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—complete with data interpretation and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Hydroxycyclohexanone provides information on the number of different types of protons and their neighboring environments. The protons on the carbon adjacent to the carbonyl group are deshielded and typically appear between 2.0-2.5 ppm.[3] The proton on the carbon bearing the hydroxyl group (the carbinol proton) is also deshielded.

Table 1: ¹H NMR Spectroscopic Data for 4-Hydroxycyclohexanone (Typical Values)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~ 4.0 | Multiplet | 1H | H-4 (CH-OH) |

| ~ 2.8 | Singlet | 1H | -OH |

| ~ 2.3 - 2.5 | Multiplet | 4H | H-2, H-6 (CH₂-C=O) |

| ~ 1.9 - 2.1 | Multiplet | 4H | H-3, H-5 (CH₂-CH) |

Note: Data is based on typical chemical shift values for similar functional groups. The exact chemical shifts, particularly for the hydroxyl proton, can vary with solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of a ketone is highly deshielded and is a key diagnostic peak, typically appearing far downfield.[4]

Table 2: ¹³C NMR Spectroscopic Data for 4-Hydroxycyclohexanone (Typical Values)

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~ 210 | C1 (C=O) |

| ~ 68 | C4 (CH-OH) |

| ~ 39 | C2, C6 |

| ~ 34 | C3, C5 |

Note: Data is based on typical chemical shift values for cyclohexanone (B45756) derivatives. The carbonyl carbon for cyclohexanone itself appears around 223 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-Hydroxycyclohexanone is characterized by two strong, distinct absorptions: a broad peak for the hydroxyl group (O-H) and a sharp, intense peak for the carbonyl group (C=O).

Table 3: Key IR Absorptions for 4-Hydroxycyclohexanone

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 2950 - 2850 | Medium/Strong | C-H Stretch (Aliphatic) |

| ~ 1715 | Strong, Sharp | C=O Stretch (Saturated Ketone) |

Note: The carbonyl stretching frequency for saturated aliphatic ketones typically appears around 1715 cm⁻¹.[6] The O-H stretch is often broad due to hydrogen bonding.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Hydroxycyclohexanone (MW = 114.14), the molecular ion peak ([M]⁺) would be observed at m/z 114. The fragmentation is dominated by patterns characteristic of cyclic ketones.

A primary fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[8] Another common fragmentation for cyclic ketones involves ring-opening followed by further cleavage, often leading to a characteristic base peak. For the related cyclohexanone, fragmentation of the m/z 98 radical cation produces a base peak at m/z 55.[9] The loss of a water molecule (18 Da) from the molecular ion is also a common pathway for alcohols.[9]

Table 4: Mass Spectrometry Fragmentation Data for 4-Hydroxycyclohexanone

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Moderate | [C₆H₁₀O₂]⁺˙ (Molecular Ion, M⁺) |

| 96 | Moderate | [M - H₂O]⁺˙ |

| 85 | Moderate | [M - C₂H₅]⁺ or [M - CHO]⁺ (α-cleavage) |

| 57 | Strong | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 55 | Base Peak | [C₃H₃O]⁺ or [C₄H₇]⁺ |

Note: Fragmentation patterns are predicted based on the established behavior of ketones and alcohols under electron ionization.[3][9][10]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of a chemical compound like 4-Hydroxycyclohexanone using multiple spectroscopic techniques.

Caption: Workflow for structural analysis via NMR, IR, and MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 4-Hydroxycyclohexanone.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxycyclohexanone in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample tube into the NMR spectrometer. Ensure the sample is locked onto the solvent's deuterium (B1214612) signal and properly shimmed to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and calibrate them using the TMS signal at 0 ppm. Integrate the ¹H NMR signals and identify the chemical shifts for all peaks.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): Since 4-Hydroxycyclohexanone is a liquid at room temperature, the simplest method is to prepare a thin film.[11] Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin, uniform film.

-

Background Spectrum: Place the salt plates (or an empty sample holder) in the spectrometer and run a background scan to record the spectrum of atmospheric CO₂ and H₂O, as well as the plates themselves.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.

-

Data Acquisition: Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹. The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Data Analysis: Identify the frequencies of the major absorption bands and compare them to correlation tables to assign functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a Gas Chromatograph (GC-MS) for separation prior to analysis.

-

Ionization: Utilize Electron Ionization (EI) as the standard method. Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) to generate a molecular radical cation (M⁺˙) and various fragment ions.[12]

-

Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. The peak with the highest abundance is designated the base peak.

References

- 1. 4-Hydroxycyclohexanone | 13482-22-9 | FH06024 | Biosynth [biosynth.com]

- 2. 4-Hydroxycyclohexanone | 13482-22-9 [sigmaaldrich.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 6. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Hydroxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-hydroxycyclohexanone. The principles and methodologies discussed herein are foundational for the structural elucidation of cyclohexanone (B45756) derivatives, a common scaffold in medicinal chemistry. This document offers a comprehensive examination of the spectral data, experimental protocols, and the critical role of conformational equilibrium in interpreting the spectrum.

Introduction to the ¹H NMR Spectroscopy of 4-Hydroxycyclohexanone

4-Hydroxycyclohexanone (C₆H₁₀O₂) is a bifunctional molecule containing both a ketone and a hydroxyl group. Its ¹H NMR spectrum is a powerful tool for confirming its structure and understanding its conformational dynamics in solution. The spectrum is characterized by signals from the methine proton at C4, the methylene (B1212753) protons adjacent to the carbonyl group (C2 and C6), and the methylene protons adjacent to the hydroxyl-bearing carbon (C3 and C5). The chemical shifts, multiplicities, and coupling constants of these signals are highly dependent on the chair conformation of the cyclohexane (B81311) ring and the axial or equatorial orientation of the hydroxyl group.

Conformational Equilibrium

4-Hydroxycyclohexanone exists as a rapid equilibrium between two chair conformations: one with the hydroxyl group in an axial position and the other with the hydroxyl group in an equatorial position. The relative populations of these two conformers are influenced by steric and electronic factors and can be affected by the solvent.

The interpretation of the room temperature ¹H NMR spectrum is based on a time-averaged spectrum of these two rapidly interconverting conformers. The observed chemical shifts and coupling constants are weighted averages of the values for the individual axial and equatorial conformers.

¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for 4-hydroxycyclohexanone in deuterated chloroform (B151607) (CDCl₃) at room temperature. These are representative values based on typical chemical shifts and coupling constants for cyclohexanone derivatives.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H4 (CH-OH) | ~ 4.0 | Multiplet | 1H | - |

| H2, H6 (CH₂-C=O) | ~ 2.5 (axial) | Multiplet | 4H | - |

| ~ 2.3 (equatorial) | ||||

| H3, H5 (CH₂-CHOH) | ~ 2.1 (axial) | Multiplet | 4H | - |

| ~ 1.9 (equatorial) | ||||

| OH | Variable | Singlet (broad) | 1H | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Spectral Analysis and Interpretation

-

H4 (Methine Proton): The proton attached to the carbon bearing the hydroxyl group (C4) is the most deshielded of the ring protons due to the electronegativity of the oxygen atom. Its multiplicity will be a complex multiplet due to coupling with the four neighboring protons on C3 and C5. The width and fine structure of this multiplet are highly informative about the conformational preference. In a conformation where H4 is axial, it will have large axial-axial couplings (typically 8-12 Hz) to the axial protons on C3 and C5, resulting in a wider multiplet. Conversely, an equatorial H4 will exhibit smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz), leading to a narrower multiplet. The observed time-averaged multiplet width reflects the relative populations of the two conformers.

-

H2, H6 (Methylene Protons α to Carbonyl): These protons are deshielded by the anisotropic effect of the carbonyl group. The axial and equatorial protons in these positions are diastereotopic and will have different chemical shifts. Typically, the equatorial protons are slightly more deshielded than the axial protons. They will appear as complex multiplets due to geminal coupling and vicinal coupling to the protons on C3 and C5, respectively.

-

H3, H5 (Methylene Protons β to Carbonyl): These protons are adjacent to the carbon bearing the hydroxyl group. Similar to the protons at C2 and C6, the axial and equatorial protons are diastereotopic and will exhibit different chemical shifts and complex splitting patterns due to geminal and vicinal couplings.

-

OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent, as it is involved in hydrogen bonding. It typically appears as a broad singlet and may not show coupling to the H4 proton unless the sample is very pure and dry.

Experimental Protocol for ¹H NMR Acquisition

A standard protocol for acquiring the ¹H NMR spectrum of 4-hydroxycyclohexanone is as follows:

5.1. Sample Preparation

-

Weigh approximately 5-10 mg of 4-hydroxycyclohexanone.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

5.2. NMR Spectrometer Setup and Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, including:

-

Pulse sequence (e.g., a standard 90° pulse).

-

Acquisition time (typically 2-4 seconds).

-

Relaxation delay (typically 1-5 seconds).

-

Number of scans (typically 8-16, depending on the sample concentration).

-

-

Acquire the Free Induction Decay (FID).

5.3. Data Processing

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

The ¹H NMR spectrum of 4-hydroxycyclohexanone provides a wealth of information regarding its molecular structure and conformational behavior. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, in conjunction with an understanding of the underlying principles of cyclohexane stereochemistry, allows for the unambiguous assignment of all proton signals. This detailed spectral interpretation is a critical skill for researchers in organic chemistry and drug development, enabling the confident characterization of novel compounds and the study of their dynamic properties in solution.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Hydroxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-hydroxycyclohexanone, a key structural motif in various pharmacologically active molecules. Understanding the spectral characteristics of this compound is crucial for structural elucidation, conformational analysis, and quality control in drug discovery and development. This document outlines the distinct spectral features of the cis and trans isomers, details a standard experimental protocol for data acquisition, and presents a logical framework for spectral assignment.

Introduction to the Stereoisomers of 4-Hydroxycyclohexanone

4-Hydroxycyclohexanone exists as two primary stereoisomers: cis-4-hydroxycyclohexanone and trans-4-hydroxycyclohexanone. These isomers are diastereomers and can be distinguished by the relative orientation of the hydroxyl group (-OH) at the C4 position with respect to the carbonyl group (C=O) at the C1 position. In the more stable chair conformation, the hydroxyl group can occupy either an axial or an equatorial position. The equilibrium between these conformers, and thus the observed ¹³C NMR chemical shifts, is influenced by the stereochemistry and the solvent used for analysis.

The trans isomer predominantly exists in a conformation with the hydroxyl group in an equatorial position to minimize steric interactions. The cis isomer exists in a conformational equilibrium between the hydroxyl group being in an axial or equatorial position. This dynamic equilibrium is a key factor in the interpretation of its ¹³C NMR spectrum.

¹³C NMR Chemical Shift Data

The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the local electronic environment of each carbon atom. The electronegativity of the oxygen atoms in the carbonyl and hydroxyl groups, along with the stereochemical arrangement, results in a distinct set of signals for each carbon in the cyclohexanone (B45756) ring.

Below is a summary of the experimentally observed ¹³C NMR chemical shifts for the cis and trans isomers of 4-hydroxycyclohexanone. These values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

| Carbon Atom | trans-4-Hydroxycyclohexanone (δ, ppm) | cis-4-Hydroxycyclohexanone (δ, ppm) |

| C1 (C=O) | ~211.5 | ~210.8 |

| C2, C6 | ~38.5 | ~38.2 |

| C3, C5 | ~33.8 | ~30.5 |

| C4 (CH-OH) | ~69.5 | ~65.1 |

Note: These are approximate values based on typical literature data and can vary slightly depending on the solvent and concentration.

Signal Assignment and Interpretation

The assignment of each signal to a specific carbon atom is based on established principles of ¹³C NMR spectroscopy, including chemical shift theory and the influence of substituents.

Caption: Logical flow for assigning ¹³C NMR signals.

-

C1 (Carbonyl Carbon): The carbonyl carbon is the most deshielded due to the double bond to the highly electronegative oxygen atom, and therefore resonates at the lowest field (highest ppm value), typically above 200 ppm.

-

C4 (Carbinol Carbon): The carbon atom bonded to the hydroxyl group is also deshielded by the electronegative oxygen and appears in the midfield region, generally between 60 and 70 ppm. The chemical shift of this carbon is particularly sensitive to the axial or equatorial orientation of the hydroxyl group. An equatorial hydroxyl group in the trans isomer results in a more downfield shift compared to the time-averaged signal of the cis isomer.

-

C2, C6 (α-Carbons): These carbons are adjacent to the carbonyl group and are deshielded relative to the β-carbons.

-

C3, C5 (β-Carbons): These carbons are further from the electron-withdrawing groups and therefore resonate at the highest field (lowest ppm values). The difference in the chemical shifts of these carbons between the cis and trans isomers is a key indicator of the stereochemistry.

Experimental Protocol for ¹³C NMR Data Acquisition

The following provides a detailed methodology for obtaining a high-quality ¹³C NMR spectrum of 4-hydroxycyclohexanone.

1. Sample Preparation:

-

Analyte: Weigh approximately 20-50 mg of 4-hydroxycyclohexanone.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern NMR instruments can also reference the spectrum to the residual solvent peak.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Nucleus: Observe ¹³C.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.

-

Acquisition Time (AQ): At least 1-2 seconds to achieve good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

3. Data Processing:

-

Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectrum to the TMS signal at 0 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

The following diagram illustrates the general workflow for acquiring a ¹³C NMR spectrum.

Synthesis and Discovery of 4-Hydroxycyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of 4-hydroxycyclohexanone, a versatile intermediate in organic chemistry. This document details key synthetic methodologies, presents quantitative data in a structured format, and outlines its crucial role as a building block in the development of pharmaceuticals.

Discovery and Historical Context

While 4-hydroxycyclohexanone has been known for some time, its "discovery" is more accurately characterized by the ongoing development of efficient and high-yielding synthetic methods. Early routes were often complex or low-yielding. A notable advancement was the publication of a "Simple synthesis of 4-hydroxycyclohexanone" by Radlick and Crawford in 1972, which highlighted the continued interest in accessible routes to this valuable compound. Modern synthetic chemistry has further refined these processes, focusing on cost-effectiveness, scalability, and sustainability.

Physicochemical and Spectroscopic Data

4-Hydroxycyclohexanone is a cyclic keto-alcohol with the chemical formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1][2] Its bifunctional nature, containing both a ketone and a hydroxyl group, allows for a wide range of chemical transformations, making it a valuable synthon.[3]

Table 1: Physicochemical Properties of 4-Hydroxycyclohexanone

| Property | Value | Reference(s) |

| CAS Number | 13482-22-9 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Melting Point | -1 °C | [2] |

| Boiling Point | 256 °C | [2] |

| Density | 1.1 g/cm³ | [4] |

| Flash Point | 124 °C | [2] |

Table 2: Spectroscopic Data of 4-Hydroxycyclohexanone

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available, detailed shifts vary with solvent. | [5][6] |

| ¹³C NMR | Spectral data available, detailed shifts vary with solvent. | [6] |

| IR Spectroscopy | Characteristic peaks for C=O (ketone) and O-H (alcohol) groups. | [6] |

| Mass Spectrometry | m/z (ESI) 115 (M+H)⁺ | [7] |

Synthetic Methodologies

Several synthetic routes to 4-hydroxycyclohexanone have been established. The most common and efficient methods involve the oxidation of 1,4-cyclohexanediol (B33098) and the reduction and deprotection of a protected precursor.

Method 1: Oxidation of 1,4-Cyclohexanediol

A highly efficient method for the synthesis of 4-hydroxycyclohexanone is the selective oxidation of 1,4-cyclohexanediol. One notable procedure utilizes cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) and sodium bromate (B103136), affording the product in high yield.[7]

Experimental Protocol:

-

Reaction Setup: To a solution of 1,4-cyclohexanediol (278 g, 2.393 mol) in acetonitrile (B52724) (2.7 L) and water (1.15 L), add cerium (IV) ammonium nitrate (45.4 g, 82.85 mmol) and sodium bromate (125 g, 0.828 mol).[7]

-

Reaction Conditions: Heat the resulting mixture at reflux for 2.5 hours.[7]

-

Work-up: Cool the reaction mixture to room temperature.[7]

-

Extraction: Extract the aqueous solution with chloroform (B151607) (3 x 1 L).[7]

-

Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield 4-hydroxycyclohexanone.[7]

This method has been reported to produce 4-hydroxycyclohexanone in a high yield of 91%.[7]

Table 3: Summary of Oxidation of 1,4-Cyclohexanediol

| Parameter | Details | Reference(s) |

| Starting Material | 1,4-Cyclohexanediol | [7] |

| Reagents | Cerium (IV) ammonium nitrate, Sodium bromate | [7] |

| Solvents | Acetonitrile, Water | [7] |

| Reaction Time | 2.5 hours | [7] |

| Reaction Temperature | Reflux | [7] |

| Yield | 91% | [7] |

Diagram 1: Synthesis of 4-Hydroxycyclohexanone via Oxidation

Caption: Workflow for the synthesis of 4-hydroxycyclohexanone from 1,4-cyclohexanediol.

Method 2: From 1,4-Dioxaspiro[4.5]decan-8-one

An alternative route involves the use of a protected form of 1,4-cyclohexanedione. 4-Hydroxycyclohexanone can be synthesized from 1,4-dioxaspiro[4.5]decan-8-one through a two-step process of reduction followed by deprotection.[1]

Experimental Protocol:

-

Reduction: 1,4-Dioxaspiro[4.5]decan-8-one is reduced using a suitable reducing agent, such as sodium borohydride, to afford the corresponding alcohol.[1]

-

Deprotection: The resulting ketal is then deprotected under acidic conditions to yield 4-hydroxycyclohexanone.[1]

Diagram 2: Synthesis from a Protected Precursor

Caption: Two-step synthesis of 4-hydroxycyclohexanone from 1,4-dioxaspiro[4.5]decan-8-one.

Applications in Drug Development

4-Hydroxycyclohexanone is a valuable building block for the synthesis of a wide array of complex organic molecules that form the basis of active pharmaceutical ingredients (APIs).[8] Its bifunctional nature allows for the creation of diverse molecular architectures with potential therapeutic applications.[3] It is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and compounds with potential applications in treating neurodegenerative diseases.

A prominent example of its application is in the synthesis of Tramadol, a well-known analgesic. Although the direct starting material in many industrial syntheses of Tramadol is cyclohexanone (B45756), 4-hydroxycyclohexanone can be a precursor to functionalized cyclohexanone derivatives used in the synthesis of Tramadol analogues. The synthesis of Tramadol itself involves a Mannich reaction with cyclohexanone, followed by a Grignard reaction.

Conclusion

4-Hydroxycyclohexanone is a fundamentally important intermediate in organic synthesis with significant applications in the pharmaceutical industry. The development of efficient and high-yielding synthetic routes has made this versatile molecule readily accessible for research and development. Its unique bifunctional structure will continue to make it a valuable tool for chemists in the creation of novel and complex molecules with therapeutic potential.

References

- 1. 4-HYDROXYCYCLOHEXANONE | 13482-22-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-HYDROXYCYCLOHEXANONE(13482-22-9) 1H NMR [m.chemicalbook.com]

- 7. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Hydroxycyclohexanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycyclohexanone (CAS No. 13482-22-9) is a versatile bifunctional organic compound featuring both a ketone and a hydroxyl group. This unique structure makes it a valuable intermediate and building block in modern organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, rendering it a key component in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the physical and chemical properties of 4-hydroxycyclohexanone, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in research and drug development.

Physical and Chemical Properties

4-Hydroxycyclohexanone is typically a colorless to pale yellow liquid or low-melting solid at room temperature. It is soluble in polar solvents such as water and alcohols.[1] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl group) influences its physical properties and reactivity.

Physical Properties

The key physical properties of 4-hydroxycyclohexanone are summarized in the table below. Data is compiled from various sources and may show slight variations.

| Property | Value | Reference(s) |

| CAS Number | 13482-22-9 | [2] |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | -1 °C | [2] |

| Boiling Point | 226-256 °C | [2] |

| Density | 1.1 - 1.142 g/cm³ | [2] |

| Flash Point | 91.392 - 124 °C | [2] |

| pKa (predicted) | 14.62 ± 0.20 | [2] |

| Solubility | Soluble in water and alcohols | [1] |

Spectral Data

The spectral data for 4-hydroxycyclohexanone are crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) - Estimated chemical shifts (δ) in CDCl₃

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | Variable (broad) | Singlet | 1H |

| CH-OH | ~3.8 - 4.2 | Multiplet | 1H |

| -CH₂-C=O (axial) | ~2.4 - 2.6 | Multiplet | 2H |

| -CH₂-C=O (equatorial) | ~2.2 - 2.4 | Multiplet | 2H |

| -CH₂-CH(OH) (axial) | ~2.0 - 2.2 | Multiplet | 2H |

| -CH₂-CH(OH) (equatorial) | ~1.7 - 1.9 | Multiplet | 2H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Estimated chemical shifts (δ) in CDCl₃

| Carbon | Chemical Shift (ppm) |

| C=O | ~210 |

| CH-OH | ~68 |

| CH₂ (adjacent to C=O) | ~39 |

| CH₂ (adjacent to CH-OH) | ~33 |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600 - 3200 (broad) | O-H | Alcohol stretch |

| 3000 - 2850 | C-H | Alkane stretch |

| 1715 (strong) | C=O | Ketone stretch |

| 1300 - 1000 | C-O | Alcohol stretch |

Mass Spectrometry (MS)

The mass spectrum of 4-hydroxycyclohexanone would be expected to show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation patterns would likely involve:

-

Loss of H₂O: [M - 18]⁺ at m/z = 96.

-

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of C₂H₄O or C₃H₅O fragments.

-

Cleavage adjacent to the hydroxyl group.

Chemical Synthesis and Reactions

4-Hydroxycyclohexanone's bifunctional nature allows it to serve as a versatile precursor in various synthetic routes.[3]

Synthesis of 4-Hydroxycyclohexanone

One common method for the synthesis of 4-hydroxycyclohexanone is the selective oxidation of 1,4-cyclohexanediol (B33098).

Experimental Protocol: Oxidation of 1,4-Cyclohexanediol

-

To a solution of 1,4-cyclohexanediol (278 g, 2.393 mol) in acetonitrile (B52724) (2.7 L) and water (1.15 L), add cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) (45.4 g, 82.85 mmol) and sodium bromate (B103136) (125 g, 0.828 mol).[4]

-

Heat the resulting mixture at reflux for 2.5 hours.[4]

-

Cool the reaction mixture to room temperature.[4]

-

Extract the aqueous solution with chloroform (B151607) (3 x 1 L).[4]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-hydroxycyclohexanone.[4]

Key Chemical Reactions

The ketone and hydroxyl groups of 4-hydroxycyclohexanone can undergo a variety of transformations independently or concurrently.

Experimental Protocol: Oxidation to 1,4-Cyclohexanedione (PCC Oxidation)

-

Suspend pyridinium (B92312) chlorochromate (PCC) (1.2 equivalents) and Celite in dichloromethane (B109758) (DCM).[4]

-

To this suspension at 0 °C, add a solution of 4-hydroxycyclohexanone (1 equivalent) in DCM.[4]

-

Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC. A brown precipitate will form.[4]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield crude 1,4-cyclohexanedione, which can be further purified by recrystallization or chromatography.

Experimental Protocol: Reduction to 1,4-Cyclohexanediol

-

Dissolve 4-hydroxycyclohexanone (1 equivalent) in methanol (B129727) or ethanol (B145695).

-

Cool the solution in an ice bath and add sodium borohydride (B1222165) (NaBH₄) (1.1 equivalents) portion-wise.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give 1,4-cyclohexanediol.

Experimental Protocol: Esterification to 4-Oxocyclohexyl acetate

-

Dissolve 4-hydroxycyclohexanone (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).[5]

-

Cool the solution to 0 °C and add acetic anhydride (1.5 equivalents).[5]

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).[5]

-

Quench the reaction by adding dry methanol.[5]

-

Remove the solvents by co-evaporation with toluene.[5]

-

Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

Purify the resulting crude product by silica gel column chromatography to obtain 4-oxocyclohexyl acetate.[5]

Applications in Drug Development and Research

4-Hydroxycyclohexanone is a pivotal starting material and intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[3]

Synthesis of C5-Curcuminoids

4-Hydroxycyclohexanone is used in the Claisen-Schmidt condensation reaction with aromatic aldehydes to synthesize C5-curcuminoid derivatives. These compounds are being investigated for their potential antiproliferative and anticancer activities.

Experimental Protocol: Claisen-Schmidt Condensation

-

Dissolve 4-hydroxycyclohexanone (1 equivalent) and an appropriate aromatic aldehyde (2 equivalents) in ethanol in a round-bottom flask.[6]

-

To this stirred solution, add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH).[3]

-

Stir the mixture at room temperature for several hours. The formation of a precipitate indicates product formation.[6]

-

Collect the crude product by vacuum filtration and wash with cold water.[6]

-

Further purify the product by recrystallization from a suitable solvent like ethanol to yield the desired bis(arylidene)-4-hydroxycyclohexanone derivative.[3]

Precursor for Oseltamivir (B103847) (Tamiflu)

While the commercial synthesis of the antiviral drug oseltamivir (Tamiflu) predominantly starts from shikimic acid, alternative synthetic routes have been explored. Derivatives of 4-hydroxycyclohexanone, such as 4-hydroxycyclohex-2-enone, have been investigated as potential starting materials for the synthesis of oseltamivir, highlighting the importance of this chemical scaffold in developing routes to complex pharmaceutical targets.

Conclusion

4-Hydroxycyclohexanone is a fundamentally important molecule in organic synthesis, offering a gateway to a wide array of more complex structures. Its value is particularly evident in the field of medicinal chemistry and drug development, where it serves as a key building block for synthesizing novel compounds with potential therapeutic applications. The protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this versatile chemical intermediate.

References

- 1. youtube.com [youtube.com]

- 2. biosynth.com [biosynth.com]

- 3. Claisen-Schmidt Condensation [cs.gordon.edu]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Chemistry 211 Experiment 5 [home.miracosta.edu]

Navigating the Solubility Landscape of 4-Hydroxycyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanone, a bifunctional molecule featuring both a ketone and a hydroxyl group, serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds and specialty chemicals. Its solubility profile across a range of solvents is a critical parameter that dictates its utility in various applications, from reaction media selection and purification strategies to formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of 4-hydroxycyclohexanone, detailed experimental protocols for precise solubility determination, and a logical framework for solvent selection.

Quantitative Solubility Data

A thorough review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 4-hydroxycyclohexanone in a broad range of organic solvents. The molecule is qualitatively described as being soluble in polar solvents such as water and alcohols[1]. Due to the presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl group), it is anticipated to exhibit appreciable solubility in protic and polar aprotic solvents.

To facilitate a systematic investigation and comparison of its solubility, the following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimental Solubility of 4-Hydroxycyclohexanone

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Method | Reference |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Diethyl Ether | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Heptane | ||||

| Water |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount for any research or development endeavor. The following are detailed methodologies for two commonly employed techniques for determining the solubility of a solid compound in a liquid solvent.

Equilibrium Solubility Method (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Apparatus:

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of 4-hydroxycyclohexanone to a series of vials, each containing a known volume or weight of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples at a controlled temperature (e.g., 25 °C, 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of 4-hydroxycyclohexanone.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

Polythermal Method

This method is useful for determining the temperature dependence of solubility.

Principle: A series of solutions with known concentrations of the solute in the solvent are prepared. Each solution is slowly heated until all the solid dissolves, and the temperature of complete dissolution is recorded as the saturation temperature for that specific concentration.

Apparatus:

-

Jacketed glass vessel with a stirrer

-

Circulating water bath with precise temperature control

-

Calibrated thermometer or temperature probe

-

Light source and a means of observation (e.g., a laser beam and detector or visual inspection)

Procedure:

-

Sample Preparation: Prepare a series of mixtures of 4-hydroxycyclohexanone and the chosen solvent with known mass fractions in the jacketed glass vessel.

-

Heating and Observation: Start stirring the mixture and slowly heat the vessel using the circulating water bath at a controlled rate (e.g., 0.1-0.5 °C/min). Continuously monitor the solution for the disappearance of the last solid particles.

-

Determination of Saturation Temperature: The temperature at which the last crystal dissolves is recorded as the saturation temperature for that specific concentration.

-

Data Analysis: Repeat the measurement for several different concentrations. The collected data points (solubility vs. temperature) can be plotted to generate a solubility curve.

Logical Workflow for Solvent Selection

The choice of an appropriate solvent is a critical decision in many chemical processes. The following diagram illustrates a logical workflow for selecting a suitable solvent for 4-hydroxycyclohexanone based on solubility and other important factors.

References

A Technical Guide to the Theoretical Conformational Analysis of 4-Hydroxycyclohexanone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycyclohexanone is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its chemical reactivity and biological interactions are intrinsically governed by the three-dimensional arrangement of its atoms. This technical guide provides an in-depth exploration of the theoretical studies on the conformational landscape of 4-hydroxycyclohexanone. We delve into the delicate balance between steric and electronic factors that dictates the equilibrium between its primary chair conformers. This document details the computational methodologies employed for such analyses, presents key quantitative data in a comparative format, and utilizes visualizations to clarify complex relationships and workflows, offering a comprehensive resource for professionals in the field.

Introduction: The Conformational Duality

Substituted cyclohexanes predominantly exist in chair conformations to minimize angular and torsional strain. For a monosubstituted cyclohexane, two distinct chair conformers are possible, differing in the placement of the substituent in either an axial or equatorial position.[2][3] In 4-hydroxycyclohexanone, this manifests as a dynamic equilibrium between the axial-hydroxy and equatorial-hydroxy conformers.

The determination of the most stable conformer is not trivial. While bulkier substituents generally favor the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions, the presence of polar functional groups in 4-hydroxycyclohexanone introduces complex electronic effects that can counteract steric preferences.[4][5][6] Specifically, the interplay between the hydroxyl (-OH) and carbonyl (C=O) groups is paramount.

Theoretical Underpinnings of Conformational Preference

The stability of 4-hydroxycyclohexanone conformers is primarily dictated by two opposing forces:

-

Steric Effects (Van der Waals Strain): In the axial conformer, the hydroxyl group is brought into close proximity with the axial hydrogen atoms at the C-2 and C-6 positions. This leads to repulsive steric interactions, known as 1,3-diaxial interactions, which destabilize the conformer. The equatorial position is generally more stable as it places the substituent away from these interactions.[6]

-

Electronic Effects (Intramolecular Hydrogen Bonding): The key electronic interaction in 4-hydroxycyclohexanone is the potential for an intramolecular hydrogen bond.[7] In the axial conformer, the hydrogen atom of the hydroxyl group can form a favorable hydrogen bond with the oxygen atom of the carbonyl group. This stabilizing interaction is geometrically impossible in the equatorial conformer. Such intramolecular hydrogen bonds are known to significantly influence the structure and properties of molecules.[8][9]

The final conformational equilibrium represents the net result of these competing steric and electronic factors. The polarity of the solvent can also play a crucial role, potentially stabilizing or destabilizing conformers by interacting with the molecular dipole moment.

Detailed Experimental Protocols: A Computational Approach

Theoretical chemistry provides powerful tools to dissect the conformational preferences of molecules. Quantum mechanical calculations are the standard for obtaining accurate energetic and geometric information. A typical computational protocol for analyzing 4-hydroxycyclohexanone is detailed below.

Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size.

-

Model Construction: The axial and equatorial conformers of 4-hydroxycyclohexanone are built using molecular modeling software.

-

Geometry Optimization: The initial structures are optimized to find their lowest energy geometries. This step is crucial for obtaining accurate relative energies and structural parameters.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and robust hybrid functional.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is typically employed to provide sufficient flexibility for describing the electronic structure.[10]

-

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

-

Solvent Effects: To model the system in a solution, a continuum solvation model like the Polarizable Continuum Model (PCM) is often applied.[11] This allows for the calculation of conformational energies in various solvents, providing a more realistic comparison with experimental data.

-

Analysis: The final energies (including ZPVE corrections and Gibbs free energies) of the conformers are compared to determine their relative stabilities and predict the equilibrium population. Geometric parameters, such as the H-O···O=C distance in the axial conformer, are analyzed to confirm the presence and strength of the intramolecular hydrogen bond.

Quantitative Data Presentation

The following tables summarize the type of quantitative data generated from theoretical studies. The values presented are illustrative, based on findings for structurally related hydroxy-ketones and general principles of conformational analysis, as specific experimental and computational results for 4-hydroxycyclohexanone can vary between studies.

Table 1: Calculated Relative Energies of 4-Hydroxycyclohexanone Conformers

| Conformer | Calculation Phase | Relative Gibbs Free Energy (ΔG, kJ/mol) | Equilibrium Population (%) | Notes |

| Equatorial | Gas Phase | 0.00 (Reference) | Favored | Steric effects dominate in the absence of a polar environment. |

| Axial | Gas Phase | > 0 | Less Favored | Destabilized by 1,3-diaxial interactions, partially offset by intramolecular H-bonding. |

| Equatorial | Polar Solvent | > 0 | Less Favored | The relative stability can shift significantly based on the solvent's polarity. |

| Axial | Polar Solvent | 0.00 (Reference) | Favored | A polar environment can stabilize the larger dipole moment of the axial conformer.[10] |

Note: For the related 2-hydroxycyclohexanone, the axial chair conformation was found to be of lower energy by 3.2 kJ mol⁻¹ compared to the equatorial chair.[11]

Table 2: Key Geometric Parameters from DFT Calculations

| Parameter | Axial Conformer (Illustrative) | Equatorial Conformer (Illustrative) | Significance |

| H(hydroxyl)···O(carbonyl) Distance | ~2.2 Å | > 4.0 Å | A short distance (< 2.5 Å) is strong evidence of an intramolecular H-bond. |

| C-O-H Angle | ~109° | ~109° | Standard sp³ hybridization. |

| O=C-C-C(OH) Dihedral Angle | ~55° | ~55° | Defines the chair conformation of the ring. |

Mandatory Visualizations

Visual diagrams are essential for understanding the relationships and processes involved in conformational analysis.

Conclusion

The conformational preference of 4-hydroxycyclohexanone is a nuanced outcome of competing steric and electronic effects. While the equatorial conformer is favored from a purely steric standpoint, the axial conformer can be significantly stabilized by an intramolecular hydrogen bond between the hydroxyl and carbonyl groups. Theoretical studies, particularly using DFT, are indispensable for quantifying these effects. The choice of the computational model, including the basis set and treatment of solvent, is critical for achieving results that accurately reflect experimental observations. The ultimate conformational equilibrium can be highly sensitive to the surrounding environment, with nonpolar solvents tending to favor the sterically less-hindered equatorial conformer and polar solvents potentially favoring the more polar, hydrogen-bonded axial conformer. This understanding is crucial for predicting the molecule's reactivity and its interactions in complex biological systems.

References

- 1. nbinno.com [nbinno.com]

- 2. fiveable.me [fiveable.me]

- 3. homework.study.com [homework.study.com]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 4-Hydroxycyclohexanone | 13482-22-9 | FH06024 | Biosynth [biosynth.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

A Quantum Mechanical Exploration of 4-Hydroxycyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract